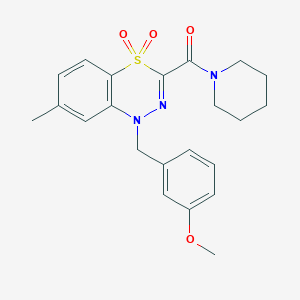

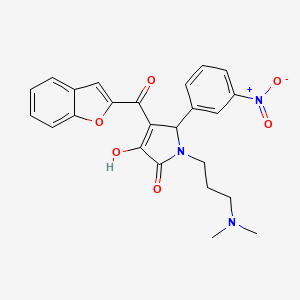

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(pyridin-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(pyridin-2-yl)acetamide, also known as DBT-3310, is a synthetic compound that has shown promising results in scientific research applications. This compound belongs to the class of benzothiazole derivatives and has been studied for its potential use in various fields, including medicinal chemistry and biochemistry.

Aplicaciones Científicas De Investigación

Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition

- Structural Activity Relationships : A compound closely related to the specified chemical was studied for its ability to inhibit PI3Kα and mTOR, key enzymes in cellular signaling pathways. Modifications to the benzothiazole ring structure aimed to improve metabolic stability and efficacy in inhibiting these enzymes (Stec et al., 2011).

Antimicrobial Properties

- Synthesis and Microbial Studies : Derivatives of benzothiazole, including those similar to the specified compound, have been synthesized and tested for their antibacterial and antifungal activities. These studies contribute to the development of new antimicrobial agents (Patel & Agravat, 2007).

Synthesis and Chemical Reactions

- Intramolecular Cyclization : Research has been conducted on the reactions of related compounds leading to the formation of pyridin-2(1H)-ones. These studies explore the chemical properties and potential applications in synthesizing novel organic compounds (Savchenko et al., 2020).

Novel Synthesis Methods

- Ultrasound Synthesis : A study explored the ultrasound-assisted synthesis of benzothiazole nucleus-bearing compounds, highlighting innovative and efficient synthesis methods. This approach offers potential advantages in pharmaceutical and chemical industries (Rezki, 2016).

Ligand-Protein Interactions

- Molecular Docking Study : Research involving benzothiazole derivatives, closely related to the specified compound, included a molecular docking study to understand their binding interactions with target proteins. This is crucial for drug design and understanding the biological activity of such compounds (Acharya et al., 2020).

Anticonvulsant Evaluation

- Indoline Derivatives Study : A study on indoline derivatives of benzothiazole acetamide, similar to the specified compound, focused on evaluating their anticonvulsant activities. This research contributes to the development of potential treatments for seizure disorders (Nath et al., 2021).

Mecanismo De Acción

Mode of Action

It’s crucial to note that the mode of action usually refers to the functional or anatomical changes at a cellular level induced by exposure to a substance

Biochemical Pathways

Biochemical pathways provide an overview of the chemical reactions of cells in various species and organs . Understanding these pathways can help to predict the downstream effects of HMS3003N08. More research is needed to determine the exact pathways that this compound affects .

Pharmacokinetics

Pharmacokinetics characterizes drug disposition in the body by studying the time-course of drug concentrations in biofluids and cell/tissue/organ samples and factors governing its ADME processes .

Result of Action

The molecular and cellular effects of HMS3003N08’s action are currently not well-understood. These effects would typically be observed as changes in cellular function or morphology, or alterations in the expression of certain genes or proteins. More research is needed to describe these effects in detail .

Propiedades

IUPAC Name |

N-pyridin-2-yl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O4S/c18-13(16-12-7-3-4-8-15-12)9-17-14(19)10-5-1-2-6-11(10)22(17,20)21/h1-8H,9H2,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKGXWEYFXSCNFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(pyridin-2-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{5-[1-(2-methylbenzoyl)piperidin-3-yl]-1,2,4-oxadiazol-3-yl}phenyl)acetamide](/img/structure/B2828745.png)

![2-[cyano(3-ethylphenyl)amino]-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2828747.png)

![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dinitrobenzamide](/img/structure/B2828748.png)

![1-(4-nitrophenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2828756.png)

![9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane](/img/structure/B2828757.png)

![4H,5H,6H,7H-[1,3]oxazolo[4,5-c]pyridine; trifluoroacetic acid](/img/structure/B2828761.png)

![cis-5-Methanesulfonyl-octahydropyrrolo[2,3-c]pyrrole hcl](/img/structure/B2828763.png)